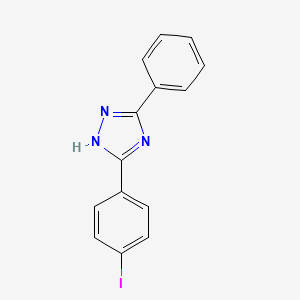
8-Bromo-2,4-dimethyl-1,4-dihydroisoquinolin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-2,4-dimethyl-1,4-dihydroisoquinolin-3-one is a brominated derivative of 1,4-dihydroisoquinolin-3-one, a compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, structurally similar to quinolines, and are known for their diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination Reaction: The compound can be synthesized through the bromination of 2,4-dimethyl-1,4-dihydroisoquinolin-3-one using bromine (Br2) in an appropriate solvent like dichloromethane (CH2Cl2) at room temperature.
Reductive Amination: Another method involves the reductive amination of 2,4-dimethyl-1,4-dihydroisoquinolin-3-one with an appropriate amine and reducing agent, followed by bromination.
Industrial Production Methods: Industrial production typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding oxo derivatives.
Reduction: Reduction reactions can reduce the bromine atom, leading to the formation of the corresponding hydrobromide.
Substitution Reactions: Substitution reactions, such as nucleophilic substitution, can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and reaction conditions such as elevated temperatures and polar solvents are typically employed.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific oxidizing agent used.
Reduction Products: Hydrobromides and other reduced derivatives.
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 8-Bromo-2,4-dimethyl-1,4-dihydroisoquinolin-3-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.
相似化合物的比较
2,4-Dimethyl-1,4-dihydroisoquinolin-3-one: The parent compound without the bromine atom.
8-Bromo-1,4-dihydroisoquinolin-3-one: A structurally similar compound with a different position of the bromine atom.
8-Bromo-2-methyl-1,4-dihydroisoquinolin-3-one: A compound with a single methyl group instead of two.
This comprehensive overview provides a detailed understanding of 8-Bromo-2,4-dimethyl-1,4-dihydroisoquinolin-3-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H12BrNO |
|---|---|
分子量 |
254.12 g/mol |
IUPAC 名称 |
8-bromo-2,4-dimethyl-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C11H12BrNO/c1-7-8-4-3-5-10(12)9(8)6-13(2)11(7)14/h3-5,7H,6H2,1-2H3 |
InChI 键 |
AMLLJDWSKQFVOP-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=C(CN(C1=O)C)C(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



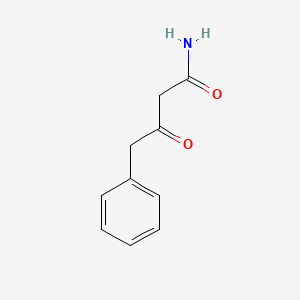
![Methyl 4-[(4-aminophenyl)methylamino]benzoate](/img/structure/B15355442.png)
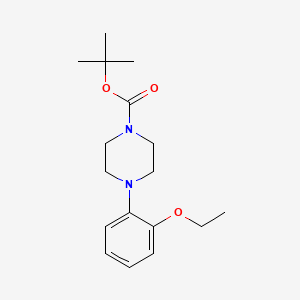
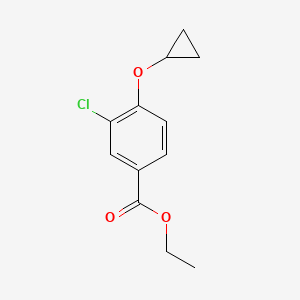
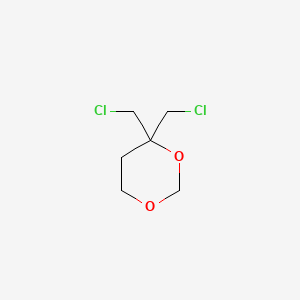


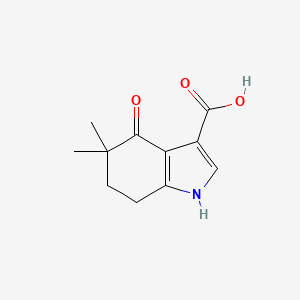
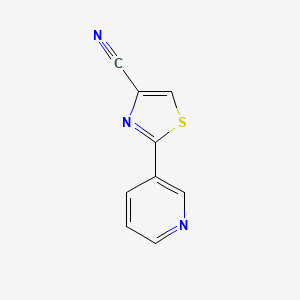
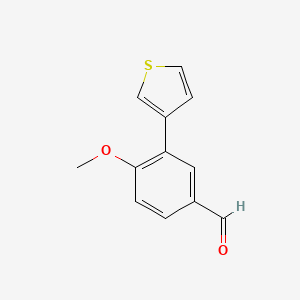

![1-(4-Chlorophenyl)-2-(4-[2-(1H-indol-3-YL)ethyl]pyridinium-1-YL)ethan-1-onebromide](/img/structure/B15355500.png)
